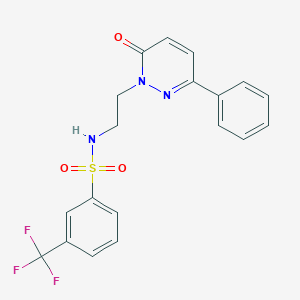

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a phenyl group and an ethyl linker to the sulfonamide moiety. Its synthesis likely involves sulfonylation of a pyridazinone-ethylamine intermediate, a method paralleled in and for similar compounds.

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-7-4-8-16(13-15)29(27,28)23-11-12-25-18(26)10-9-17(24-25)14-5-2-1-3-6-14/h1-10,13,23H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGVEGZVCIPBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Attachment of the Phenyl Group:

Introduction of the Trifluoromethylbenzenesulfonamide Moiety: This can be done through sulfonamide formation reactions, where the trifluoromethylbenzenesulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C19H16F3N3O3S and a molecular weight of 423.4 .

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, research indicates that pyridazinone derivatives, which share structural similarities, exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy.

Structural Similarities and Biological Activity

Several compounds share structural similarities with this compound:

- 2-Ethyl-4-(isoquinolin-4-ylamino)-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-phenylpyridazin-3-one Contains thiazole and isoquinoline moieties and has potential as a PDE4 inhibitor.

- 6-Methyl-2,4-disubstituted pyridazinones These have methyl substitutions on the pyridazine ring and act as agonists for formyl peptide receptors.

- N-methyl derivatives of pyridazinones These have a methyl group at the nitrogen position and exhibit enhanced antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Key Observations:

The 4-methoxyphenyl substituent () may enhance solubility and modulate electron distribution in the pyridazinone ring .

Biological Relevance :

- The trifluoromethyl group in the target compound is associated with enhanced membrane permeability and resistance to oxidative metabolism, a feature critical in anticancer agents (e.g., COL3A1 inhibitors in ) .

- Thiophene and pyridine substituents () could influence π-π stacking interactions with aromatic residues in enzyme active sites.

Anticancer Potential

- Analog 19k (): A quinoline-sulfonamide hybrid with a benzofuran substituent showed antibacterial activity, hinting at broad-spectrum applications for related sulfonamides .

Q & A

Q. What are the key structural features of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how do they influence its biological activity?

- Methodological Answer : The compound features a pyridazinone ring (6-oxo-3-phenylpyridazinone) linked via an ethyl chain to a sulfonamide group substituted with a trifluoromethyl benzene moiety. The pyridazinone core is critical for hydrogen bonding with enzymes like kynurenine monooxygenase (KMO), while the sulfonamide group enhances solubility and target affinity. The trifluoromethyl group improves metabolic stability and membrane permeability due to its electronegative and lipophilic properties . Structural analogs in show similar interactions with residues like Asp48 and Phe182, highlighting conserved binding motifs .

Q. What synthetic strategies are commonly employed for this compound, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Condensation of 3-phenylpyridazin-6-one with ethylenediamine derivatives under reflux (60–80°C) in polar aprotic solvents (e.g., DMF or THF).

- Step 2 : Sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.

- Optimization : Yield and purity (>95%) are maximized via HPLC monitoring and silica gel chromatography. NMR (¹H/¹³C) and LC-MS validate intermediates and final products .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms regiochemistry of the pyridazinone ring and sulfonamide linkage (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons).

- HPLC : Ensures >98% purity using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).

- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]+ at m/z 438.1).

- X-ray Crystallography : Resolves conformational flexibility of the ethyl linker .

Q. What are the primary biological targets of this compound, and how are they identified?

- Methodological Answer : The compound inhibits KMO, a key enzyme in the kynurenine pathway linked to neurodegenerative diseases. Target identification involves:

- Enzyme Assays : Measure IC₅₀ values using recombinant KMO and LC-MS quantification of kynurenine metabolites.

- Docking Studies : AutoDock Vina or GOLD software predicts binding to the KMO active site (e.g., ΔG = −6.5 kcal/mol in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use uniform buffer conditions (pH 7.4, 25°C) and substrate concentrations (e.g., 50 µM kynurenine).

- Orthogonal Validation : Combine fluorometric assays with LC-MS to rule out fluorescent interference.

- Structural Analysis : Compare binding modes via co-crystallization (e.g., PDB ID 2VEV in ) to identify conformational changes affecting potency .

Q. What strategies are recommended for designing analogs with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP Optimization : Reduce polar surface area (<90 Ų) by replacing the sulfonamide with carbamate groups (see for furan-based analogs).

- P-gp Efflux Mitigation : Introduce halogen substituents (e.g., Cl or F) at meta positions to reduce P-glycoprotein recognition.

- In Silico Screening : Use Schrödinger’s QikProp to predict BBB scores (e.g., >0.3 favorable) .

Q. How can selectivity against off-target enzymes (e.g., COX-2 or carbonic anhydrase) be optimized?

- Methodological Answer :

- SAR Studies : Modify the pyridazinone’s phenyl ring (e.g., replace with thiophene in ) to disrupt off-target hydrogen bonding.

- Proteomic Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) at 1 µM to identify non-selective hits.

- Molecular Dynamics (MD) : Simulate binding persistence (>50 ns) to prioritize selective analogs .

Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Docking and MD Simulations : Use GROMACS to model KMO-compound interactions over 100 ns trajectories. Focus on stable hydrogen bonds with Ser216 and Ala217 (see ).

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for trifluoromethyl vs. methyl substituents.

- QSAR Modeling : Train random forest models on IC₅₀ data from and to predict novel analogs .

Q. How can multi-omics data (e.g., transcriptomics/metabolomics) be integrated to study systemic effects?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated neuronal cells to identify KMO pathway downregulation (e.g., IDO1, KYNU).

- Metabolomics : LC-MS/MS quantifies kynurenate/quinolinate ratios in cerebrospinal fluid (see for neurodegenerative models).

- Network Pharmacology : Use Cytoscape to map compound-target-disease interactions, prioritizing nodes with high betweenness centrality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.